molecular formula C16H14F3N3O4S B2776486 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide CAS No. 2034241-66-0

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2776486
CAS No.: 2034241-66-0
M. Wt: 401.36
InChI Key: USMWRCSEDFCQSC-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H14F3N3O4S and its molecular weight is 401.36. The purity is usually 95%.
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Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on the compound's pharmacological properties, mechanisms of action, and efficacy against various biological targets.

  • Molecular Formula : C17H16N6O3S
  • Molecular Weight : 384.4 g/mol
  • Structural Characteristics : The compound features a benzo[c][1,2,5]thiadiazole core with substituents that enhance its lipophilicity and potential bioactivity.

Anticancer Properties

Several studies have investigated the anticancer properties of compounds structurally related to this compound. These studies often utilize human cancer cell lines to assess cytotoxicity and apoptotic effects.

Key Findings :

  • In vitro Studies : Research has shown that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound demonstrated IC50 values in the low micromolar range against glioblastoma cells (LN229) using assays such as MTT and colony formation tests .
CompoundIC50 (µM)Cell Line
Thiadiazole Derivative A5.0LN229
Thiadiazole Derivative B4.5HeLa
N-(1,3-dimethyl...)TBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiadiazole derivatives have been reported to show moderate to good antibacterial and antifungal activities against a variety of pathogens.

Case Studies :

  • A study on 1,3-thiadiazole derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.

Comparative Analysis with Related Compounds

To better understand the efficacy of N-(1,3-dimethyl...) compared to related compounds, a comparative analysis was conducted based on binding affinities and biological activity profiles.

CompoundBinding Affinity (kcal/mol)Activity Type
Temozolomide-5.7Anticancer
1,3-Thiadiazole Derivative A-9.0Anticancer
N-(1,3-dimethyl...)TBDTBD

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with condensation of intermediates like 2-cyano acetamide and 1,4-dithiane-2,5-diol to form thiophene-carboxamide derivatives. Subsequent steps include hydrolysis, azide cycloaddition (using sodium azide), and coupling with halogenated benzamide precursors. Key reagents include sodium azide for tetrazole ring formation and coupling agents for amidation. Reaction conditions (e.g., THF solvent, controlled pH) are critical for intermediate stability .

Q. What spectroscopic methods are used to confirm the compound’s structural integrity?

Post-synthesis characterization employs:

  • IR spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • NMR (¹H, ¹³C, and P³¹) : To verify substituent positions and electronic environments.
  • Mass spectrometry : For molecular weight confirmation.
  • Elemental analysis : To validate purity and stoichiometry .

Q. Which purification techniques are recommended for isolating the final product?

Silica gel chromatography is widely used to separate intermediates, while recrystallization (e.g., from methanol or acetonitrile) ensures high-purity final products. HPLC may be employed for analytical validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during azide cycloaddition.
  • Catalysts : Palladium or nickel complexes improve cross-coupling efficiency in aryl substitutions .
  • Stoichiometric ratios : Excess acylating agents (1.2–1.5 equiv) drive amidation to completion .

Q. How can contradictions in biological activity data be systematically resolved?

  • Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
  • Structural analogs : Compare activity of derivatives (e.g., varying trifluoromethoxy substituents) to identify pharmacophore contributions.
  • Statistical rigor : Use ANOVA or Student’s t-test to assess significance, ensuring n ≥ 3 replicates .

Q. What molecular docking strategies are effective for studying target engagement?

  • Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.
  • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB: 6LU7 for protease targets).
  • Free energy calculations : MM/GBSA to rank binding affinities of analogs .

Q. How can stability under physiological conditions be assessed?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC.
  • Plasma stability : Exposure to human plasma (37°C) for 24 hours, followed by LC-MS analysis of metabolites .

Q. What strategies are used to design analogs with enhanced bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Scaffold hopping : Replace the benzo[c]thiadiazole core with triazolo-thiadiazole moieties for altered binding kinetics.
  • Prodrug approaches : Mask polar groups (e.g., amides) with ester prodrugs to enhance bioavailability .

Q. Methodological Considerations

Q. How is hydrogen bonding analyzed in crystal structures of related compounds?

X-ray crystallography reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds in centrosymmetric dimers). Non-classical interactions (C–H⋯O/F) stabilize packing, as seen in analogs with fluorobenzamide substituents .

Q. What in vitro assays are suitable for evaluating antimicrobial potential?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours.
  • Biofilm disruption : Crystal violet staining to quantify biofilm biomass reduction .

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c1-21-12-8-7-10(9-13(12)22(2)27(21,24)25)20-15(23)11-5-3-4-6-14(11)26-16(17,18)19/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMWRCSEDFCQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC(F)(F)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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